molecular formula C4H12ClNO B1289257 O-(butan-2-yl)hydroxylamine hydrochloride CAS No. 6084-59-9

O-(butan-2-yl)hydroxylamine hydrochloride

Cat. No.: B1289257
CAS No.: 6084-59-9
M. Wt: 125.6 g/mol
InChI Key: TXSFSGZYQWSOEX-UHFFFAOYSA-N
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Description

O-(butan-2-yl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO and its molecular weight is 125.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Mechanism Studies and Inhibition

Hydroxylamine derivatives, including O-(butan-2-yl)hydroxylamine hydrochloride, are known for their ability to inactivate or inhibit a number of cellular enzymes. These compounds are utilized in enzyme studies to understand the mechanisms of enzyme action and to identify potential enzyme inhibitors. Hydroxylamine and its derivatives have demonstrated the capacity to inactivate viruses and certain enzymes in vitro, thus serving as valuable tools in biochemical research to explore enzyme function and regulation (Gross, 1985).

Role in the Nitrogen Cycle

The nitrogen cycle is a critical process in the environment, involving the conversion of nitrogen into various chemical forms that are used by living organisms. Hydroxylamine derivatives play a significant role in this cycle, particularly in the conversion of ammonia to nitrite by aerobic ammonium oxidizing bacteria. Research has been conducted to understand the enzymatic steps involving hydroxylamine and its conversion to nitrite, with this compound potentially serving as a model compound for studying these reactions. The study of hydroxylamine in the nitrogen cycle provides insights into nitrogen losses in the form of nitrous oxide and nitrogen gas, contributing to our understanding of greenhouse gas emissions (Soler-Jofra, Pérez, & van Loosdrecht, 2020).

Antioxidant Properties and Food Additives

The antioxidant properties of hydroxylamine derivatives have been explored in the context of food preservation. These compounds, including this compound, can prevent oxidative deterioration and rancidity in oils, fats, and shortenings, making them potential candidates for use as food additives. Research on butylated hydroxyanisole (BHA), a related compound, provides a foundation for understanding the antioxidant effects and safety assessment of hydroxylamine derivatives in food applications. The use of these compounds as antioxidants in food products could help extend shelf life and maintain food quality (Verhagen, Schilderman, & Kleinjans, 1991).

Chemical Synthesis and Organic Transformations

In organic synthesis, this compound is used as a reagent and intermediate for the synthesis of various organic compounds. Its reactivity and specificity make it a valuable tool in the preparation of heterocycles and in facilitating multi-component reactions. The compound's utility in organic transformations is exemplified by its involvement in synthesizing isoxazolone derivatives, highlighting its importance in the development of new synthetic methodologies (Laroum, Boulcina, Bensouici, & Debache, 2019).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 , which indicate that it is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

O-butan-2-ylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-3-4(2)6-5;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSFSGZYQWSOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625594
Record name O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6084-59-9
Record name Hydroxylamine, O-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6084-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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